
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is an organic compound with the molecular formula C27H31NO2. It is characterized by the presence of three phenyl groups, a hydroxyl group, and a dipropylamino group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of a suitable amine with a propanoic acid derivative.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the propanamide intermediate in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, osmium tetroxide for hydroxylation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-2,3,3-triphenylpropanamide: Lacks the dipropylamino group, which may affect its biological activity and chemical reactivity.
2,3,3-triphenyl-N,N-dipropylpropanamide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is unique due to the presence of both the hydroxyl and dipropylamino groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
6954-21-8 |
|---|---|
Fórmula molecular |
C27H31NO2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C27H31NO2/c1-3-20-28(21-4-2)26(29)25(22-14-8-5-9-15-22)27(30,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,30H,3-4,20-21H2,1-2H3 |
Clave InChI |
NNUJINLVFDXQLW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




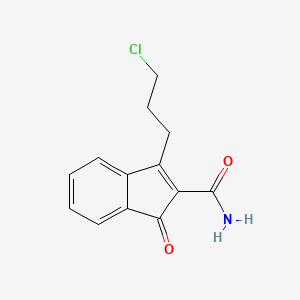
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
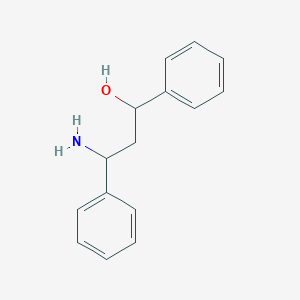
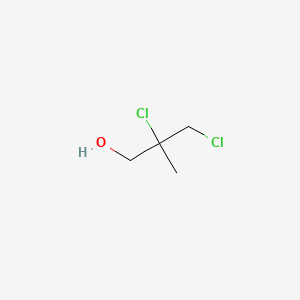
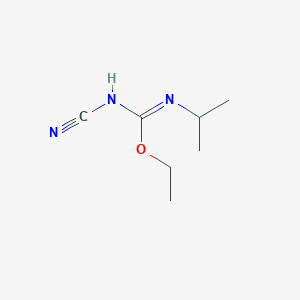

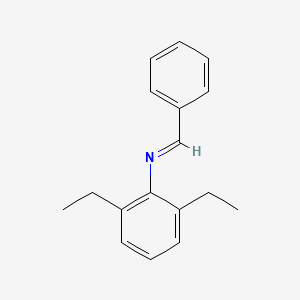
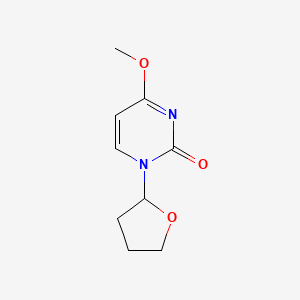
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
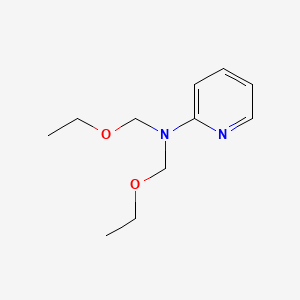
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)
